molecular formula C6H5LiN2O3 B15323980 Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Cat. No.: B15323980
M. Wt: 160.1 g/mol
InChI Key: SBFFTSOZIKTDQU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is a chemical compound with the molecular formula C6H5LiN2O3. It is a lithium salt of a pyrazine derivative, which is a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate typically involves the reaction of 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yield and purity. The reaction mixture is typically subjected to filtration and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxides, alcohols, amines, and substituted pyrazine derivatives. These products have various applications in different fields .

Scientific Research Applications

Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate include other lithium salts of pyrazine derivatives, such as:

  • This compound
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a lithium ion with a pyrazine derivative. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C6H5LiN2O3

Molecular Weight

160.1 g/mol

IUPAC Name

lithium;4-methyl-3-oxopyrazine-2-carboxylate

InChI

InChI=1S/C6H6N2O3.Li/c1-8-3-2-7-4(5(8)9)6(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

SBFFTSOZIKTDQU-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C=CN=C(C1=O)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.